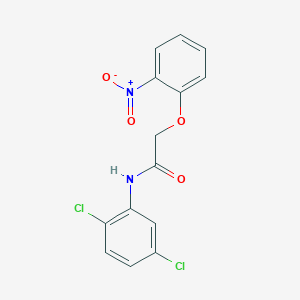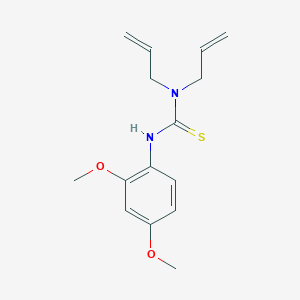
N,N-diallyl-N'-(2,4-dimethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-N'-(2,4-dimethoxyphenyl)thiourea (DADMT) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of N,N-diallyl-N'-(2,4-dimethoxyphenyl)thiourea is not fully understood. However, it has been suggested that it may act through the inhibition of various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and angiogenesis. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been found to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and improve cognitive function. This compound has also been found to reduce oxidative stress and inflammation in animal models of neurological disorders. It has been suggested that this compound may act as a prodrug and be converted to a more potent compound in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diallyl-N'-(2,4-dimethoxyphenyl)thiourea has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It also has low toxicity and can be administered orally or intravenously. However, this compound has some limitations for lab experiments. It has poor solubility in water and may require the use of organic solvents. It also has low bioavailability and may require the use of prodrug strategies to improve its efficacy.
Orientations Futures
There are several future directions for the study of N,N-diallyl-N'-(2,4-dimethoxyphenyl)thiourea. Further studies are needed to elucidate the mechanism of action and identify the molecular targets of this compound. The development of prodrug strategies to improve the bioavailability and efficacy of this compound is also an area of future research. In addition, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential. The study of this compound in animal models of various diseases and the development of clinical trials are also important future directions.
Méthodes De Synthèse
N,N-diallyl-N'-(2,4-dimethoxyphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxyaniline with allyl isothiocyanate followed by the reaction with diallylamine. The final product is obtained after purification through recrystallization. The synthesis method has been optimized to obtain high yields and purity of this compound.
Applications De Recherche Scientifique
N,N-diallyl-N'-(2,4-dimethoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, this compound has shown neuroprotective effects and can improve cognitive function.
Propriétés
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1,1-bis(prop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-5-9-17(10-6-2)15(20)16-13-8-7-12(18-3)11-14(13)19-4/h5-8,11H,1-2,9-10H2,3-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCDJVJMTBJQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N(CC=C)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5751369.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5751371.png)
![N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5751377.png)
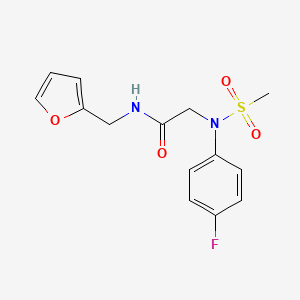
![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5751389.png)
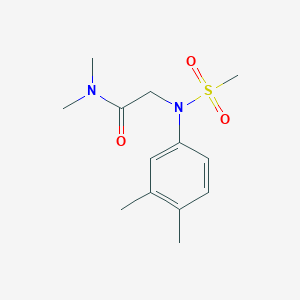
![4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5751400.png)
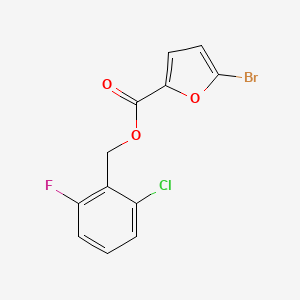
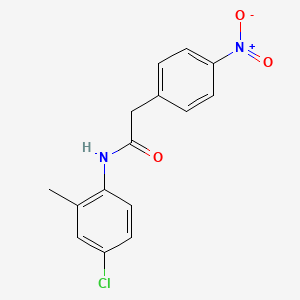
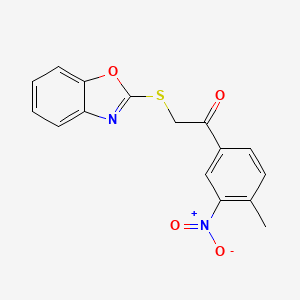
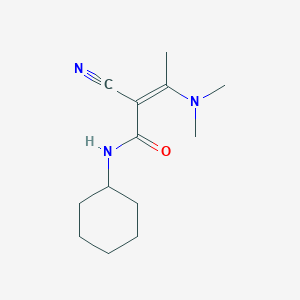
![methyl 2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5751455.png)
![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5751458.png)
